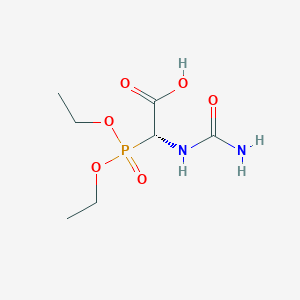
1-Methyl-4-(1-oxo-1,3-diphenylpropan-2-yl)pyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(1-oxo-1,3-diphenylpropan-2-yl)pyridin-1-ium is a complex organic compound with a unique structure that includes a pyridinium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(1-oxo-1,3-diphenylpropan-2-yl)pyridin-1-ium typically involves multi-step organic reactions. One common method includes the reaction of 1-methylpyridinium with 1,3-diphenylpropan-2-one under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to increase the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-(1-oxo-1,3-diphenylpropan-2-yl)pyridin-1-ium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridinium derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(1-oxo-1,3-diphenylpropan-2-yl)pyridin-1-ium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(1-oxo-1,3-diphenylpropan-2-yl)pyridin-1-ium involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-(1-oxo-1,3-diphenylpropan-2-yl)pyridine: Similar structure but lacks the pyridinium ion.
1-Methyl-4-(1-oxo-1,3-diphenylpropan-2-yl)quinoline: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
1-Methyl-4-(1-oxo-1,3-diphenylpropan-2-yl)pyridin-1-ium is unique due to its pyridinium ion, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and biological applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
184154-38-9 |
|---|---|
Molekularformel |
C21H20NO+ |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
2-(1-methylpyridin-1-ium-4-yl)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C21H20NO/c1-22-14-12-18(13-15-22)20(16-17-8-4-2-5-9-17)21(23)19-10-6-3-7-11-19/h2-15,20H,16H2,1H3/q+1 |
InChI-Schlüssel |
QUUWFGRWOIDGAC-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl-](/img/structure/B12561831.png)
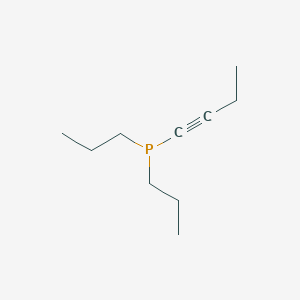
methanone](/img/structure/B12561856.png)
![3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12561859.png)
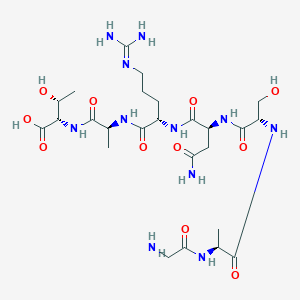
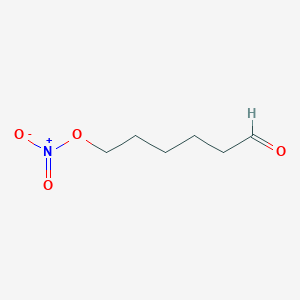
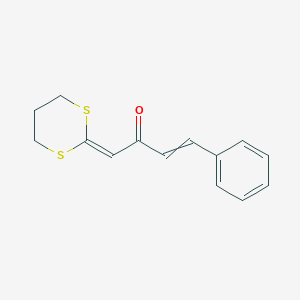
![4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B12561872.png)
![Anthracene, 9-[4-(1-naphthalenyl)butyl]-](/img/structure/B12561877.png)
![1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)-](/img/structure/B12561883.png)
![6-{[(5-Methyl-2-phenyl-1H-indol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12561890.png)
![N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine](/img/structure/B12561898.png)
![Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)-](/img/structure/B12561904.png)
